Pipequaline hydrochloride

Descripción general

Descripción

Se clasifica como un ansiolítico no benzodiazepínico debido a sus efectos ansiolíticos sin efectos sedantes, amnésicos o anticonvulsivos significativos . Este compuesto es un agonista parcial de los receptores de benzodiazepinas y se ha estudiado por sus posibles aplicaciones terapéuticas, aunque nunca se comercializó .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de PK-8165 implica la reacción del 2-fenilquinolina-4-carboxilato de etilo con el N-benzoilpiperidil-4-acetato de etilo en presencia de terc-butóxido de potasio en tetrahidrofurano (THF). Esta reacción produce 2-fenil-4-(4-piperidilacetil)quinona, que luego se reduce con hidracina a 180 °C .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de PK-8165 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados de quinona.

Reducción: Las reacciones de reducción, como la que involucra hidracina, se utilizan en su síntesis.

Sustitución: El anillo de quinolina permite reacciones de sustitución, particularmente en las posiciones de nitrógeno y carbono.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar hidracina y otros agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina, que se pueden modificar aún más para aplicaciones específicas.

Aplicaciones Científicas De Investigación

Chemical and Pharmacological Properties

Chemical Structure and Classification:

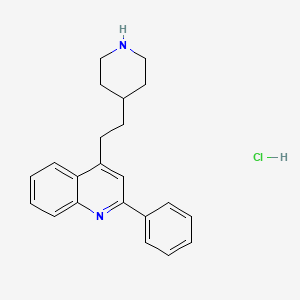

- IUPAC Name: 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride

- CAS Number: 80221-58-5

- Molecular Formula: C22H25ClN2

- Molecular Weight: 352.90 g/mol

Pipequaline hydrochloride is classified as a non-benzodiazepine anxiolytic due to its unique pharmacological profile that offers anxiolytic effects without significant sedative or anticonvulsant properties. It acts primarily as a partial agonist at GABA A receptors , which are crucial for inhibitory neurotransmission in the brain .

Neuroscience and Behavioral Studies

This compound is extensively used in animal models to study:

- Anxiolytic Effects: Its ability to reduce anxiety without sedation makes it a valuable tool for understanding anxiety disorders. Studies have shown that it produces dose-dependent decreases in motor activity and anxiety-like behaviors in rats .

Pharmacological Research

The compound serves as a model for:

- Benzodiazepine Receptor Interactions: It is utilized to explore the nuances of receptor-ligand interactions within the benzodiazepine family, providing insight into the development of new anxiolytic drugs .

Comparative Studies

Pipequaline has been compared with other anxiolytics, highlighting its unique properties:

| Compound Name | Class | Anxiolytic Activity | Sedative Effects | Unique Features |

|---|---|---|---|---|

| This compound | Nonbenzodiazepine | Yes | Minimal | Unique quinoline structure |

| Diazepam | Benzodiazepine | Yes | Significant | Well-established clinical use |

| Buspirone | Azapirone | Yes | Minimal | Serotonin receptor agonist |

| Clonazepam | Benzodiazepine | Yes | Significant | Long half-life; anticonvulsant effects |

| Zolpidem | Nonbenzodiazepine | Yes | Significant | Primarily used for insomnia |

This table illustrates how pipequaline's unique structure contributes to its distinct pharmacological profile compared to traditional anxiolytics.

Case Studies and Experimental Findings

Several studies have documented the effects of pipequaline on neuronal activity:

- Electrophysiological Studies: Research indicates that pipequaline can suppress neuronal activation induced by kainate, glutamate, and acetylcholine, demonstrating its potential in modulating excitatory neurotransmission .

- Microiontophoretic Applications: In vivo studies show that microiontophoretic applications of pipequaline can reduce activation in hippocampal pyramidal neurons, suggesting its utility in studying synaptic transmission and plasticity .

Mecanismo De Acción

El hidrocloruro de PK-8165 actúa como un agonista parcial de los receptores de benzodiazepinas, específicamente dirigido al receptor del ácido gamma-aminobutírico (GABA). Al unirse a estos receptores, modula los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos sin una sedación o actividad anticonvulsiva significativa . La interacción del compuesto con los receptores de benzodiazepinas da como resultado una supresión parcial de la activación neuronal por kainato, glutamato y acetilcolina .

Compuestos similares:

PK-9084: Otro derivado de fenilquinolina con interacciones receptoras similares.

PK-11195: Un compuesto de isoquinolina con propiedades ansiolíticas.

Ro5 4864: Una benzodiazepina atípica con perfiles farmacológicos distintos.

Singularidad: El hidrocloruro de PK-8165 es único debido a su actividad agonista parcial en los receptores de benzodiazepinas, lo que proporciona efectos ansiolíticos sin propiedades sedantes o anticonvulsivas significativas. Esto lo distingue de las benzodiazepinas tradicionales, que a menudo tienen efectos más amplios .

Comparación Con Compuestos Similares

PK-9084: Another phenylquinoline derivative with similar receptor interactions.

PK-11195: An isoquinoline compound with anxiolytic properties.

Ro5 4864: An atypical benzodiazepine with distinct pharmacological profiles.

Uniqueness: PK-8165 hydrochloride is unique due to its partial agonist activity at benzodiazepine receptors, providing anxiolytic effects without significant sedation or anticonvulsant properties. This distinguishes it from traditional benzodiazepines, which often have broader effects .

Actividad Biológica

Pipequaline hydrochloride, also known as PK-8165, is a compound that has garnered interest due to its unique pharmacological properties as a partial agonist of benzodiazepine receptors. This article delves into the biological activity of this compound, summarizing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H25ClN2

- Molecular Weight : 352.90 g/mol

- CAS Number : 80221-58-5

- Chemical Structure : Pipequaline is characterized by its quinoline derivative structure, which is distinct from traditional benzodiazepines.

Pipequaline acts primarily as a partial agonist at the benzodiazepine binding site on the GABA receptor. This mechanism allows it to exert anxiolytic effects while minimizing sedative and anticonvulsant properties, differentiating it from classical benzodiazepines:

- Anxiolytic Activity : Studies indicate that Pipequaline effectively reduces anxiety without significant sedation. This is particularly relevant in contexts where sedation is undesirable.

- Electrophysiological Effects : Research shows that Pipequaline can modulate neuronal activity in the hippocampus, influencing responses to neurotransmitters like kainate and glutamate .

Biological Activity Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Unusual Drug Screening Results

In a clinical case involving a 27-year-old male found unconscious, urine drug screenings initially returned negative results. However, upon further investigation, the patient exhibited symptoms consistent with benzodiazepine use despite negative screenings for common substances. This case highlights the potential for Pipequaline to be overlooked in standard drug tests due to its unique profile .

Case Study 2: Electrophysiological Analysis

A study conducted on rats demonstrated that intravenous administration of Pipequaline resulted in a partial suppression of neuronal activation caused by kainate and glutamate. This suggests that Pipequaline not only interacts with GABA receptors but also influences other neurotransmitter systems, indicating a complex pharmacodynamic profile .

Research Findings

Recent studies have provided insights into the pharmacological profile of Pipequaline:

- Electrophysiological Studies : Research indicates that Pipequaline can potentiate the effects of traditional benzodiazepines at low doses while suppressing their effects at higher doses, suggesting a nuanced interaction with the GABAergic system .

- Behavioral Studies : Animal models have shown that Pipequaline can effectively reduce anxiety-related behaviors without inducing sedation or cognitive impairment, making it a candidate for further exploration in therapeutic contexts .

- Potential Applications : Although never marketed for clinical use, Pipequaline's unique anxiolytic profile positions it as a subject of interest for future research into non-sedative anxiolytics .

Propiedades

IUPAC Name |

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2.ClH/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22;/h1-9,16-17,23H,10-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEMPGHGMSUJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230168 | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80221-58-5 | |

| Record name | Pipequaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080221585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 2-phenyl-4-(2-(4-piperidinyl)ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q81XB10I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.